![molecular formula C16H14ClN3O4S B2751348 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide CAS No. 880139-18-4](/img/structure/B2751348.png)
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
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Overview
Description
The compound “4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives often involves coupling reactions . For instance, a coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain a related compound . A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of an indole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic system .Chemical Reactions Analysis
The chemical reactions involving indole derivatives often involve the formation of amide bonds . DCC reacts with the carboxyl group of one molecule to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Scientific Research Applications
Organic Synthesis
The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
Anti-Inflammatory Activity
Indole derivatives, including this compound, have shown potential as anti-inflammatory agents . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Analgesic Activity
In addition to their anti-inflammatory properties, indole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anticancer Activity
Indole derivatives have been found to have potential applications in the treatment of cancer cells . The specific mechanisms of action and effectiveness can vary depending on the specific derivative and the type of cancer.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties, making them potentially useful in the development of new antimicrobial drugs .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of indole derivatives in treating various disorders.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in a change in the function of the target . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or kill cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-6-5-12(9-16(14)20(21)22)25(23,24)19-8-7-11-10-18-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMJBZYKUZIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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